
2,3,4-trimethyl-N-(pyridin-4-ylmethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,4-trimethyl-N-(pyridin-4-ylmethyl)benzenesulfonamide is a chemical compound that has shown promising results in scientific research applications. It is commonly referred to as TPSB and is a sulfonamide derivative with a pyridine group attached to it. TPSB has been found to have potential uses in the field of medicine, particularly in the treatment of cancer and other diseases.
Mechanism of Action
The mechanism of action of TPSB is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. TPSB has also been found to inhibit the activity of certain proteins that are involved in the regulation of cell cycle progression.
Biochemical and Physiological Effects
TPSB has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes that are involved in the metabolism of drugs, which can lead to increased drug concentrations in the body. TPSB has also been found to have anti-inflammatory properties, which may make it useful in the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One advantage of using TPSB in lab experiments is that it is relatively easy to synthesize and purify. However, one limitation is that it may not be effective in all types of cancer cells, and further research is needed to determine its efficacy in different types of cancer.
Future Directions
There are several future directions for research on TPSB. One area of research could focus on determining the optimal dosage and administration of TPSB for cancer treatment. Another area of research could focus on developing TPSB derivatives that are more effective and have fewer side effects. Additionally, research could be conducted to determine the potential uses of TPSB in the treatment of other diseases, such as inflammatory and autoimmune diseases.
Synthesis Methods
The synthesis of TPSB involves the reaction of 4-pyridinemethanamine with 2,3,4-trimethylbenzenesulfonyl chloride. The reaction takes place in the presence of a base such as triethylamine, and the resulting product is purified through column chromatography.
Scientific Research Applications
TPSB has been studied extensively for its potential use in cancer treatment. It has been found to have anti-tumor properties, and studies have shown that it can inhibit the growth of cancer cells in vitro. TPSB has also been found to induce apoptosis in cancer cells, which is a process that leads to cell death.
Properties
Molecular Formula |
C15H18N2O2S |
|---|---|
Molecular Weight |
290.4 g/mol |
IUPAC Name |
2,3,4-trimethyl-N-(pyridin-4-ylmethyl)benzenesulfonamide |
InChI |
InChI=1S/C15H18N2O2S/c1-11-4-5-15(13(3)12(11)2)20(18,19)17-10-14-6-8-16-9-7-14/h4-9,17H,10H2,1-3H3 |
InChI Key |
OHTLIWXVZNZOLE-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(C=C1)S(=O)(=O)NCC2=CC=NC=C2)C)C |
Canonical SMILES |
CC1=C(C(=C(C=C1)S(=O)(=O)NCC2=CC=NC=C2)C)C |
solubility |
34.7 [ug/mL] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


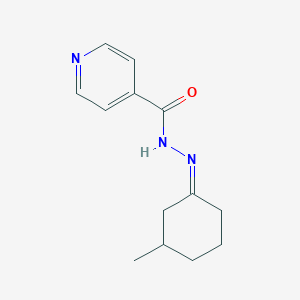
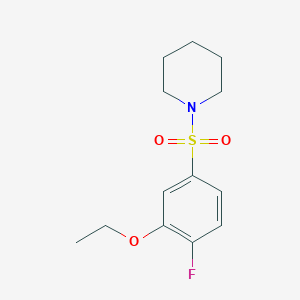
![1-[(2-Ethoxy-5-methylphenyl)sulfonyl]piperidine](/img/structure/B230868.png)
![1-[(4-Ethoxyphenyl)sulfonyl]-4-ethylpiperazine](/img/structure/B230874.png)

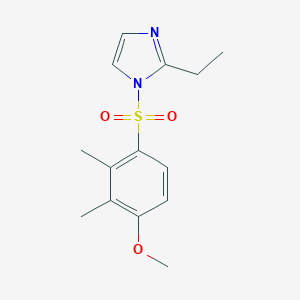
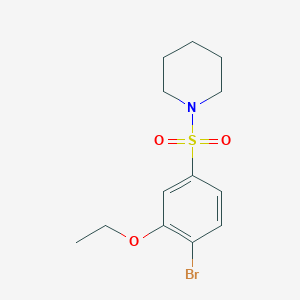
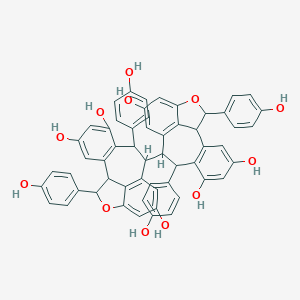
![Diethyl bicyclo[2.2.1]heptane-2,3-dicarboxylate](/img/structure/B230909.png)
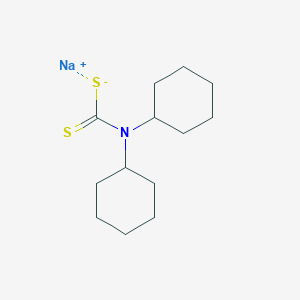
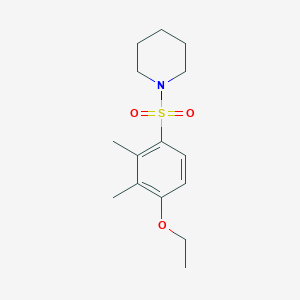
![(3S,10S,13R,14R,17R)-17-[(2R)-4-(3,3-dimethyloxiran-2-yl)butan-2-yl]-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B230918.png)
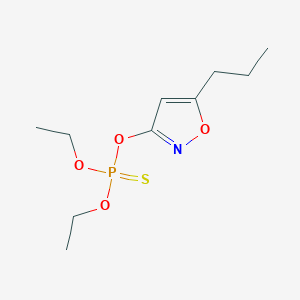
![1-(2,6-Dimethylphenyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B230925.png)
